N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3,3-trifluoropropane-1-sulfonamide
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Description
2,2’-Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . Basic sources of crucial substrates which include bithiophene motif for catalytic reactions were 2,2’-bithiophene, gaseous acetylene and 1,3-butadiyne .
Molecular Structure Analysis
The structure of 2,2’-bithiophene is available as a 2D Mol file or as a computed 3D SD file . X-ray crystallography shows that the two rings are coplanar .
Chemical Reactions Analysis
New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .
Physical and Chemical Properties Analysis
2,2’-Bithiophene has a molar mass of 166.26 g/mol. It appears as colorless crystals and has a density of 1.44 g/cm3 . It has a melting point of 31.1 °C and a boiling point of 260 °C .
Future Directions
Mechanism of Action
Target of Action
It’s known that 2,2’-bithiophene-based compounds are often used in the design of hole-transport materials (htms) for perovskite solar cells .
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can be used to create novel htms . These materials facilitate the movement of positive charges or ‘holes’ within the structure of perovskite solar cells .
Biochemical Pathways
These polymers can be used in various applications, including the construction of organic field-effect transistors .
Result of Action
It’s known that 2,2’-bithiophene-based compounds can contribute to the creation of novel htms, which can enhance the efficiency of perovskite solar cells .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2S3/c14-13(15,16)6-9-22(18,19)17-7-5-10-3-4-12(21-10)11-2-1-8-20-11/h1-4,8,17H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSOVRDUYGLLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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